molecular formula C10H22O5Si B1591906 Acetoxyethyltriethoxysilane CAS No. 22538-45-0

Acetoxyethyltriethoxysilane

Cat. No.: B1591906
CAS No.: 22538-45-0
M. Wt: 250.36 g/mol
InChI Key: WBWAUFJXONIXBV-UHFFFAOYSA-N
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Description

Acetoxyethyltriethoxysilane is an organosilicon compound with the molecular formula C10H22O5Si. It is a trialkoxysilane, which means it contains three ethoxy groups attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet for Acetoxyethyltriethoxysilane indicates that it may cause serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this substance .

Future Directions

While specific future directions for Acetoxyethyltriethoxysilane were not found, the field of chemical research is rapidly evolving with the development of new materials and the establishment of structure–function relationships . This suggests that there could be potential future research directions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxyethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are often catalyzed by acids or bases and can lead to the formation of siloxane bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, polysiloxanes, and various substituted organosilicon compounds .

Mechanism of Action

The mechanism of action of acetoxyethyltriethoxysilane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of stable and durable polysiloxane networks. The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of siloxane linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetoxyethyltriethoxysilane is unique due to its combination of ethoxy and acetoxy groups, which provide it with distinct reactivity and functionality compared to other trialkoxysilanes. This makes it particularly useful in applications requiring specific surface modifications and chemical stability .

Properties

IUPAC Name

2-triethoxysilylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5Si/c1-5-13-16(14-6-2,15-7-3)9-8-12-10(4)11/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWAUFJXONIXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCOC(=O)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598408
Record name 2-(Triethoxysilyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22538-45-0
Record name Ethanol, 2-(triethoxysilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22538-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Triethoxysilyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(triethoxysilyl)-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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